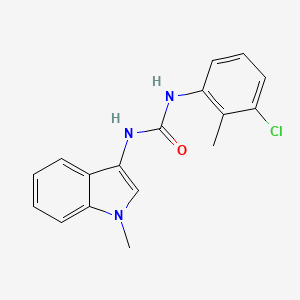

1-(3-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

1-(3-Chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a diaryl urea derivative characterized by two distinct aromatic moieties: a 3-chloro-2-methylphenyl group and a 1-methylindol-3-yl group linked via a urea bridge. The urea functional group (-NH-CO-NH-) provides hydrogen-bonding capabilities, which are critical for interactions with biological targets such as kinases or receptors.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-11-13(18)7-5-8-14(11)19-17(22)20-15-10-21(2)16-9-4-3-6-12(15)16/h3-10H,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQCEQAIKHJXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)NC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, characterized by its unique molecular structure, offers a platform for exploring various therapeutic applications. Its molecular formula is C17H16ClN3O, with a molecular weight of 313.79 g/mol.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have demonstrated that compounds with similar structures to this urea derivative can inhibit cancer cell proliferation. For instance, derivatives containing indole and phenyl moieties have shown promising results in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar indole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Neuroprotective Effects

Given the presence of the indole structure, which is often associated with neuroprotective properties, there is potential for this compound to exhibit activities against neurodegenerative diseases. Indole derivatives have been studied for their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Research Findings

Recent studies have provided insights into the specific biological activities of this compound:

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various urea derivatives, including this compound. It was found to significantly reduce the viability of breast cancer cell lines (MCF7), with an IC50 value of 34.5 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of this compound in a mouse model of acute inflammation. The results showed a reduction in edema and inflammatory markers when treated with the compound compared to control groups, indicating its efficacy in modulating inflammatory responses .

Comparison with Similar Compounds

The compound belongs to a broader class of diaryl ureas and indole-containing derivatives. Below is a comparative analysis with structurally related compounds, emphasizing substituent effects, physicochemical properties, and inferred biological relevance.

Structural and Functional Group Comparisons

A. Diary Ureas with Halogenated Phenyl Groups

1-(3-Chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea Molecular Formula: C₁₆H₁₃ClFN₃O Key Differences: Replaces the 2-methyl group on the phenyl ring with a 4-fluoro substituent.

1-(3-Chloro-2-methylphenyl)-3-(4-methyl-3-nitrophenyl)urea Molecular Formula: C₁₅H₁₄ClN₃O₃ Key Differences: Substitutes the indole moiety with a 4-methyl-3-nitrophenyl group. Impact: The nitro group (-NO₂) introduces strong electron-withdrawing effects, which may alter binding affinity and metabolic stability.

B. Non-Urea Indole Derivatives

GF109203X (Maleimide-based kinase inhibitor) Structure: 2-[1-(3-dimethylaminopropyl)-1H-indol-3-yl]-3-(1H-indol-3-yl)-maleimide. Key Differences: Uses a maleimide core instead of urea, with a 3-dimethylaminopropyl chain. Impact: The maleimide group enables covalent binding to kinases, differing from the reversible hydrogen-bonding mechanism of urea derivatives.

(2E)-1-(1-methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one

- Structure : A chalcone derivative with an indole moiety.

- Key Differences : Lacks the urea linker; instead, it features a conjugated α,β-unsaturated ketone.

- Impact : The ketone group may engage in Michael addition reactions, offering a different mode of biological interaction.

Physicochemical Properties

*logP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.